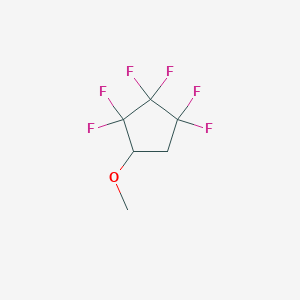
4,5-Bis(trifluoromethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(trifluoromethyl)cyclohex-1-ene, also known as BTCE, is an organic compound that has been studied for its potential applications in organic synthesis and as a reagent for the preparation of various organic compounds. BTCE has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. In addition, BTCE has been found to be a useful reagent in the synthesis of a number of other organic compounds, such as polymers, catalysts, and pharmaceuticals.
Applications De Recherche Scientifique
4,5-Bis(trifluoromethyl)cyclohex-1-ene has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. 4,5-Bis(trifluoromethyl)cyclohex-1-ene has been used in the synthesis of polymers, including poly(vinyl chloride), poly(vinyl alcohol), and poly(methyl methacrylate). In addition, 4,5-Bis(trifluoromethyl)cyclohex-1-ene has been used in the synthesis of catalysts, such as palladium-based catalysts for the polymerization of olefins. 4,5-Bis(trifluoromethyl)cyclohex-1-ene has also been used in the synthesis of pharmaceuticals, such as the antimalarial drug artemisinin.
Mécanisme D'action
The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene is not fully understood, but it is thought to involve the formation of an intermediate, which is then hydrolyzed to form the desired product. The intermediate is thought to be a cyclic anhydride, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Bis(trifluoromethyl)cyclohex-1-ene are not well understood. However, it is known that 4,5-Bis(trifluoromethyl)cyclohex-1-ene is an organic compound that is relatively non-toxic and does not have any known adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5-Bis(trifluoromethyl)cyclohex-1-ene in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of reactions. The limitations of using 4,5-Bis(trifluoromethyl)cyclohex-1-ene in laboratory experiments include the need to use a base, such as sodium hydroxide or potassium carbonate, in order to synthesize the compound, as well as the need to use an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.
Orientations Futures
Some potential future directions for research on 4,5-Bis(trifluoromethyl)cyclohex-1-ene include the development of more efficient and economical methods for its synthesis, the development of more efficient catalysts for its use in organic synthesis, and the exploration of its potential applications in the pharmaceutical industry. In addition, further research could be conducted on the biochemical and physiological effects of 4,5-Bis(trifluoromethyl)cyclohex-1-ene, and its potential uses in the development of new drugs. Other potential future directions include the exploration of its potential applications in the field of materials science, such as the development of new polymers and catalysts.
Méthodes De Synthèse
4,5-Bis(trifluoromethyl)cyclohex-1-ene can be synthesized by the reaction of trifluoroacetic anhydride with cyclohexene in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction of trifluoroacetic anhydride with cyclohexene results in the formation of a cyclic anhydride, which is then hydrolyzed to form 4,5-Bis(trifluoromethyl)cyclohex-1-ene. The reaction can be carried out in either an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.
Propriétés
IUPAC Name |
4,5-bis(trifluoromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXSQAKJKISBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(trifluoromethyl)cyclohex-1-ene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)


![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)



